2-Deoxy-D-ribose
Overview
Description
2-Deoxy-D-ribose, specifically 2-deoxyribose, is a monosaccharide with the chemical formula C₅H₁₀O₄. It is a deoxy sugar, meaning it is derived from the sugar ribose by the loss of a hydroxy group. This compound is most notable for its presence in deoxyribonucleic acid (DNA), where it forms part of the backbone of the DNA molecule, alternating with phosphate groups and binding to nitrogenous bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Deoxy-D-ribose can be synthesized through the aldol reaction of acetaldehyde and glyceraldehyde-3-phosphate, catalyzed by the enzyme this compound-5-phosphate aldolase (DERA). This reaction is reversible and requires specific conditions to optimize the yield .
Industrial Production Methods: In industrial settings, deoxyribose is often produced using biocatalytic processes involving microorganisms that contain the necessary enzymes. These processes are optimized to enhance the stability and efficiency of the enzymes, often through protein engineering and immobilization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-D-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form deoxyribonolactone using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form deoxyribitol using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Major Products: The major products formed from these reactions include deoxyribonolactone, deoxyribitol, and various substituted deoxyribose derivatives .
Scientific Research Applications
2-Deoxy-D-ribose has a wide range of applications in scientific research:
Mechanism of Action
2-Deoxy-D-ribose exerts its effects primarily through its incorporation into DNA. It forms part of the DNA backbone, where it alternates with phosphate groups and binds to nitrogenous bases. This structure is essential for the stability and function of DNA. The enzyme ribonucleotide reductase catalyzes the conversion of ribose to deoxyribose, which is then incorporated into DNA .
Comparison with Similar Compounds
Uniqueness of 2-Deoxy-D-ribose: this compound is unique in its role in DNA. The absence of one hydroxyl group compared to ribose makes DNA more stable and less prone to hydrolysis, which is crucial for the long-term storage of genetic information .
Properties
IUPAC Name |
3,4,5-trihydroxypentanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862138 | |
Record name | 2-Deoxypentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | D-2-Deoxyribose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
408526-38-5, 533-67-5 | |
Record name | 2-Deoxypentose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-erythro-Pentose, 2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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